molecular formula C9H10Cl2O B2877559 1,2-Dichloro-3-propoxybenzene CAS No. 1648261-05-5

1,2-Dichloro-3-propoxybenzene

Cat. No.: B2877559
CAS No.: 1648261-05-5
M. Wt: 205.08
InChI Key: IKOQXOQYJMGWAR-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-propoxybenzene is an organic compound belonging to the class of chlorobenzenes. It is characterized by the presence of two chlorine atoms and a propoxy group attached to a benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-propoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the reaction of 1,2-dichlorobenzene with propyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate carbocation, which then undergoes nucleophilic attack by the propyl alcohol to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-propoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1,2-Dichloro-3-propoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    1,2-Dichlorobenzene: Lacks the propoxy group, making it less versatile in certain applications.

    1,3-Dichlorobenzene: Differently positioned chlorine atoms, leading to different reactivity and applications.

    1,4-Dichlorobenzene: Used primarily as a moth repellent and deodorizer, with different chemical properties.

Uniqueness: 1,2-Dichloro-3-propoxybenzene is unique due to the presence of both chlorine atoms and a propoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in organic synthesis, medicinal chemistry, and industrial processes .

Properties

IUPAC Name

1,2-dichloro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOQXOQYJMGWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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